Benzenesulfonic acid, 4-(phenylamino)-
Overview
Description
The compound "Benzenesulfonic acid, 4-(phenylamino)-" is a chemical species that is part of a broader class of compounds known as sulfonamides. These compounds typically feature a sulfonyl group attached to an amine, and they are of significant interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in several studies. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid leads to the formation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, as reported in one study . Another study describes the preparation of 1,3,5-Tris(hydrogensulfato) benzene (THSB) by reacting phloroglucinol with chlorosulfonic acid, which is then used as a catalyst for synthesizing pyrazol derivatives . These methods highlight the versatility of sulfonic acid derivatives in synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography has been used to determine the structures of various sulfonamide derivatives, revealing details such as intramolecular aromatic π-π stacking and short C-H⋯O interactions . The molecular-electronic structure of these compounds has also been investigated using quantum-chemical calculations, providing insights into the charge density distribution and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions. For example, benzenesulfinic acid can add to 1,4-quinones in the presence of trifluoroacetic acid, leading to phenyl-sulfonylhydroquinones . The orientation of the addition and the resulting products can vary depending on the substituents on the quinone. Additionally, the unexpected ring closure of a phenylhydrazine derivative in the presence of sulfuric acid has been reported to yield a benzenesulfonic acid derivative with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The steric hindrance and electronic effects of the substituents can affect properties such as solubility, melting point, and reactivity. The kinetic investigations of substitution reactions in aqueous solutions of sulfonamide derivatives correlate well with their stereochemical characteristics . Furthermore, the antimicrobial activity of a benzenesulfonic acid derivative against Listeria monocytogenes and Escherichia coli has been demonstrated, suggesting potential applications in the pharmaceutical industry .
Scientific Research Applications
Corrosion Inhibition : Sodium 4-(phenylamino)benzenesulfonate has been studied for its effect on the corrosion behavior of low carbon steel. Research found it to be effective in inhibiting corrosion, showing improvement in performance with increasing concentration up to certain critical values (Mohammed & Mohana, 2009).
Superoxide Dismutase Assay : 4-(Phenylamino)benzenesulfonic acid derivatives have been used in spectrophotometric assays for superoxide dismutase, providing a method with higher sensitivity than conventional assays (Ukeda et al., 1997).
Iron(III) Recognition : 4-(Phenylamino)benzenesulfonic acid and related compounds have been investigated for their potential in recognizing iron(III) ions in acidic solutions, with significant changes in absorption and emission spectra upon interaction (Cheng, Liao & Wang, 2008).
Adsorption Studies on Platinum Electrodes : The adsorption behavior of benzenesulfonic acid on platinum electrodes has been studied, indicating low rates of desorption and the potential for surface modifications (Horányi & Nagy, 1971).
Palladium Catalysis : Research has explored the use of palladium aryl sulfonate phosphine catalysts, including those derived from benzenesulfonic acid, in the copolymerization of acrylates with ethene, indicating their utility in polymer synthesis (Skupov et al., 2007).
Biodegradation of Azo Dyes : Studies on the mineralization of sulfonated azo dyes and related compounds have been conducted to assess the biodegradability of these substances, which are challenging to biodegrade due to their xenobiotic nature (Paszczynski et al., 1992).
Charge Transfer Studies : 4-(Phenylamino)benzoic acid has been synthesized and studied for its fluorescence spectra, providing insights into the intramolecular charge transfer properties and the effect of N-phenyl/amino conjugation (Ma, Chen & Jiang, 2003).
Antimycobacterial Activity : Novel esters of salicylanilides with benzenesulfonic acid have been synthesized and tested for their antimycobacterial activity against various strains of Mycobacterium, showcasing potential medical applications (Krátký et al., 2012).
Microbial Ecology : The use of tetrazolium salts derived from benzenesulfonic acid has been evaluated for measuring respiratory activity in activated sludge microorganisms, indicating their utility in monitoring wastewater treatment systems (McCluskey et al., 2005).
Synthesis of Biofuels : Hydrophobic sulfonic acid-functionalized biochar, prepared using 4-aminobenzenesulfonic acid, has been used as a catalyst for the synthesis of high-density biofuels, demonstrating applications in sustainable energy production (Zhong et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-anilinobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDWGUFDOYDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059234 | |
Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059234 | |
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Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Turns blue on light exposure; [Merck Index] | |
Record name | N-Phenylsulfanilic acid | |
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Product Name |
Benzenesulfonic acid, 4-(phenylamino)- | |
CAS RN |
101-57-5 | |
Record name | Diphenylamine-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfodiphenylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101575 | |
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Record name | 4-Sulfodiphenylamine | |
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Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
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Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anilinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.687 | |
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Record name | DIPHENYLAMINE-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5XPH8BY9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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